molecular formula C24H18N4O4S2 B2786456 N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(4-methoxyphenylsulfonamido)benzamide CAS No. 898457-13-1

N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(4-methoxyphenylsulfonamido)benzamide

Cat. No. B2786456
CAS RN: 898457-13-1
M. Wt: 490.55
InChI Key: DPDBJOUINSIACR-UHFFFAOYSA-N
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Description

In recent years, the field of medicinal chemistry has seen a surge in the development of new compounds with potential therapeutic applications. One such compound is N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(4-methoxyphenylsulfonamido)benzamide, which has gained attention for its potential use in treating various diseases. In

Mechanism of Action

The mechanism of action of N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(4-methoxyphenylsulfonamido)benzamide is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and signaling pathways that are involved in disease progression. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. It has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as inhibit tumor cell growth and proliferation. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. The compound has been shown to have low toxicity, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(4-methoxyphenylsulfonamido)benzamide in lab experiments is its low toxicity. This makes it a safe compound to use in animal models and in vitro assays. Another advantage is its potential for use in treating various diseases, which makes it a versatile compound for research purposes.
One limitation of using this compound in lab experiments is its limited solubility in water. This can make it difficult to prepare solutions of the compound for use in assays. Another limitation is the lack of understanding of its mechanism of action, which makes it difficult to design experiments to test its efficacy in specific disease models.

Future Directions

There are several future directions for research on N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(4-methoxyphenylsulfonamido)benzamide. One direction is to further investigate its mechanism of action, which could lead to the development of more effective treatments for various diseases. Another direction is to explore its potential for use in combination with other compounds, which could enhance its therapeutic effects. Additionally, further studies are needed to determine the optimal dosage and administration route for the compound in various disease models.
Conclusion
This compound is a promising compound with potential therapeutic applications in various diseases. Its anti-inflammatory, anti-tumor, and anti-microbial properties, as well as its ability to improve glucose tolerance and insulin sensitivity, make it a versatile compound for research purposes. Future research should focus on further investigating its mechanism of action and exploring its potential for use in combination with other compounds.

Synthesis Methods

The synthesis of N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(4-methoxyphenylsulfonamido)benzamide involves a series of chemical reactions. The starting materials are 4-cyanophenyl isothiocyanate and 4-methoxybenzene-1-sulfonyl chloride, which are reacted with thiosemicarbazide and 4-aminobenzamide, respectively. The resulting products are then combined to form the final compound. The synthesis process has been optimized to yield high purity and high yield of the final product.

Scientific Research Applications

N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(4-methoxyphenylsulfonamido)benzamide has shown potential for use in treating various diseases. Studies have shown that it has anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been shown to be effective in treating diabetes and cardiovascular diseases. The compound has been tested in vitro and in vivo, and has shown promising results in animal models.

properties

IUPAC Name

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[(4-methoxyphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O4S2/c1-32-20-10-12-21(13-11-20)34(30,31)28-19-8-6-18(7-9-19)23(29)27-24-26-22(15-33-24)17-4-2-16(14-25)3-5-17/h2-13,15,28H,1H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPDBJOUINSIACR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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